![molecular formula C22H24FN3O3S B2541255 2-((2-fluorobenzyl)thio)-N-isopropyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 946236-83-5](/img/structure/B2541255.png)
2-((2-fluorobenzyl)thio)-N-isopropyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
Scientific Research Applications
- Researchers have investigated the antibacterial potential of this compound. Preliminary studies suggest that it exhibits inhibitory effects against certain bacterial strains. Further research is needed to understand its mechanism of action and potential clinical applications .
- The compound has demonstrated antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage. Investigating its antioxidant mechanisms and evaluating its efficacy in various models could provide valuable insights .
- Scientists have employed quantum chemical calculations to understand the molecular geometry, vibrational frequencies, and NMR chemical shifts of this compound. These calculations help validate experimental data and provide a deeper understanding of its behavior .
- The electronic absorption spectra of the compound have been studied using TD-DFT (Time-Dependent Density Functional Theory). These spectra reveal information about its electronic transitions and absorption properties in different solvents .
- DFT calculations have explored the frontier molecular orbitals of the compound. These orbitals play a crucial role in chemical reactivity and interactions. Understanding them can guide further applications and modifications .
- Researchers have investigated the relationship between the compound’s structure and its biological activities. By modifying specific functional groups, they aim to enhance its potency or selectivity .
Antibacterial Activity
Antioxidant Properties
Quantum Chemical Calculations
Electronic Absorption Spectra
Frontier Molecular Orbitals
Structure-Activity Relationship (SAR)
Safety and Hazards
Future Directions
The future directions for the study and application of such compounds could involve further exploration of the protodeboronation process, as it is not well developed . Additionally, the synthesis of similar compounds could be improved by developing new methods for the protodeboronation of unactivated alkyl and primary alkyl boronic esters .
properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c1-14(2)24-20(27)15-8-9-17-19(12-15)25-22(26(21(17)28)10-11-29-3)30-13-16-6-4-5-7-18(16)23/h4-9,12,14H,10-11,13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPYFZUICZVMDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3F)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-fluorobenzyl)thio)-N-isopropyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide |
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